![molecular formula C12H6Cl3N3 B1363549 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile CAS No. 209412-06-6](/img/structure/B1363549.png)
2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
Overview
Description
2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile, commonly known as 2CPAC, is a heterocyclic compound used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other compounds. 2CPAC has a wide range of applications in scientific research, including in the fields of biochemistry and physiology.
Scientific Research Applications
Corrosion Inhibition in Steel
- Research has shown that compounds like 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile demonstrate effectiveness in inhibiting the corrosion of mild steel in acidic environments. This is attributed to the presence of nitrogen atoms and unsaturated groups in their molecules, which interact chemically with the steel surface, involving both physisorption and chemisorption (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis and Molecular Docking for Pharmaceutical Applications
- Novel pyridine derivatives, including those based on 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, have been synthesized and evaluated for their binding energies with target proteins. These compounds have exhibited antimicrobial and antioxidant activity, highlighting their potential in pharmaceutical research (Flefel et al., 2018).
Analgesic Agent Development
- A study explored the synthesis of derivatives of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles for use as analgesic agents. These compounds have shown moderate to good analgesic activity in preliminary studies, suggesting potential for further investigation in pain management (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Oximino Compounds in Carbonyl Reductase Inhibition
- Research has identified oximino(2,6-dichlorophenyl)acetonitrile as a powerful inhibitor of the Carbonyl Reductase enzyme, which is involved in developing resistance to anticancer treatments. This compound has been characterized using various methods, including X-ray analysis, demonstrating its potential in cancer research (Amankrah et al., 2021).
Synthesis of Heterocyclic Compounds
- A modified method for preparing alpha-aryl-alpha-(pyridazin-3-yl)-acetonitriles, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, has been developed. This method is simple and safe, leading to new derivatives of pyrimido[1,6-b]pyridazin-6,8-dione, which are significant in the development of various heterocyclic compounds (Herold et al., 2007).
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3N3/c13-8-2-1-3-9(14)12(8)7(6-16)10-4-5-11(15)18-17-10/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNTACQTVXRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373066 | |
Record name | (6-Chloropyridazin-3-yl)(2,6-dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
209412-06-6 | |
Record name | (6-Chloropyridazin-3-yl)(2,6-dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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